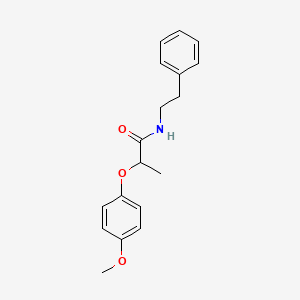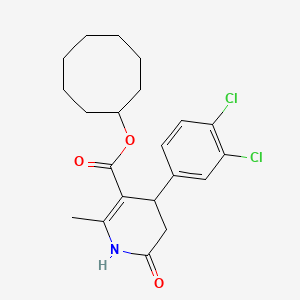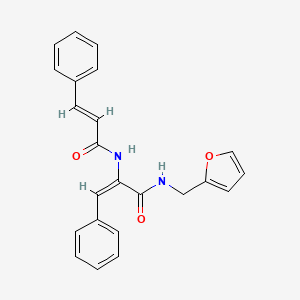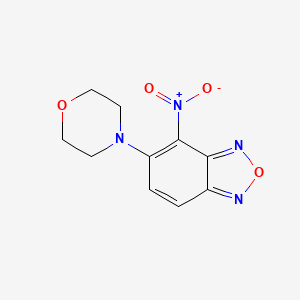![molecular formula C24H29N3O4 B4930715 3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4930715.png)
3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide, also known as Maraviroc, is a CCR5 antagonist that is used as an antiretroviral drug for the treatment of HIV-1 infection. The drug works by blocking the CCR5 receptor, which is used by the virus to enter and infect human cells.
Wirkmechanismus
3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide works by blocking the CCR5 receptor, which is used by the HIV-1 virus to enter and infect human cells. By blocking the CCR5 receptor, 3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide prevents the virus from entering and infecting human cells. This results in a reduction in viral load and an increase in CD4+ T-cell counts.
Biochemical and Physiological Effects:
3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide has been shown to be well-tolerated in clinical trials. The most common side effects include cough, fever, and rash. 3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide has also been shown to have a low potential for drug interactions. In addition, 3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide has been shown to have a low potential for inducing resistance in the HIV-1 virus.
Vorteile Und Einschränkungen Für Laborexperimente
3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action. It is also commercially available and relatively inexpensive. However, 3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide has some limitations for lab experiments. It has a limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide can be toxic to some cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide. One direction is the development of new CCR5 antagonists with improved efficacy and safety profiles. Another direction is the study of 3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide in combination with other antiretroviral drugs for the treatment of HIV-1 infection. In addition, 3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide could be studied for its potential use in the treatment of other diseases, such as cancer and inflammatory diseases. Finally, the study of 3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide could lead to a better understanding of the role of the CCR5 receptor in human physiology and disease.
Synthesemethoden
The synthesis of 3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide involves a multi-step process, starting from commercially available starting materials. The first step involves the protection of the amine group of piperidine with a Boc group. The second step involves the reaction of the protected piperidine with 3-(acetylamino)benzoyl chloride to form the amide bond. The third step involves the deprotection of the Boc group to form the free amine. The fourth step involves the reaction of the free amine with 3-methoxyphenylpropanoic acid to form the final product, 3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide has been extensively studied for its effectiveness in the treatment of HIV-1 infection. It has been shown to be effective in reducing viral load and increasing CD4+ T-cell counts in patients with HIV-1 infection. 3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide has also been studied for its potential use in the prevention of HIV-1 infection. In addition, 3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide has been studied for its potential use in the treatment of other diseases, such as cancer and inflammatory diseases.
Eigenschaften
IUPAC Name |
3-[1-(3-acetamidobenzoyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-17(28)25-20-6-3-5-19(15-20)24(30)27-13-11-18(12-14-27)9-10-23(29)26-21-7-4-8-22(16-21)31-2/h3-8,15-16,18H,9-14H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEYINOHUADQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC(CC2)CCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4930632.png)

![methyl 4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4930647.png)


![2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4930669.png)

![4-{[(4-methyl-8-quinolinyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4930688.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4930705.png)
![8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4930712.png)
![5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930713.png)
![ethyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4930730.png)
